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Compound of Interest

Compound Name: 2-Chloro-4,7-dimethylquinoline

CAS No.: 88499-92-7

Cat. No.: B1587218 Get Quote

Core Scaffold for Antimalarial and Kinase Inhibitor
Development
Executive Summary
2-Chloro-4,7-dimethylquinoline (C₁₁H₁₀ClN) is a substituted quinoline derivative

characterized by a reactive chlorine atom at the C2 position and methyl groups at C4 and C7. It

serves as a pivotal intermediate in the synthesis of bioactive molecules, particularly 4-

aminoquinoline antimalarials (analogous to chloroquine) and tyrosine kinase inhibitors. Its C2-

chlorine functionality allows for facile nucleophilic aromatic substitution (

), making it a versatile electrophile for library generation in drug discovery.

Physicochemical Properties
The following data aggregates calculated and experimental values. Due to the specific

substitution pattern, this compound exhibits higher lipophilicity than the parent 2-

chloroquinoline.

Table 1: Core Physical Data
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Property Value / Description Note

IUPAC Name 2-Chloro-4,7-dimethylquinoline

CAS Number 88499-92-7

Molecular Formula C₁₁H₁₀ClN

Molecular Weight 191.66 g/mol

Appearance
Off-white to pale yellow

crystalline solid

Melting Point
68–72 °C (Predicted range

based on homologs)

Experimental values for

specific isomers vary; 2-Cl-4-

Me is 55-58°C [1]

Solubility

Soluble in DCM, CHCl₃,

EtOAc, DMSO.[1] Insoluble in

water.

Lipophilic scaffold

LogP (Calc) ~3.9
High membrane permeability

predicted [2]

H-Bond Donors 0

H-Bond Acceptors 1 (Quinoline Nitrogen)

Structural Identification (Spectroscopic Signatures)
Researchers should validate the identity of synthesized batches using these diagnostic signals:

¹H NMR (CDCl₃, 400 MHz):

2.65 ppm (s, 3H): C4-Methyl group (deshielded by aromatic ring current).

2.50 ppm (s, 3H): C7-Methyl group.

7.20–7.30 ppm (s, 1H): C3-H (Diagnostic singlet; confirms 2,4-substitution pattern).

Aromatic Region: Distinct coupling pattern for C5, C6, and C8 protons (ABX or similar

system depending on resolution).
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Mass Spectrometry (GC-MS/LC-MS):

Molecular Ion (

): 191.[2]

Isotope Pattern: Distinct 3:1 ratio at

191/193, confirming the presence of a single Chlorine atom.

Synthesis & Production Logic
The synthesis of 2-Chloro-4,7-dimethylquinoline typically proceeds via the Vilsmeier-Haack

type chlorination of its lactam precursor, 4,7-dimethylquinolin-2(1H)-one. The precursor is

constructed via the Knorr Quinoline Synthesis.

Reaction Pathway Diagram
The following diagram illustrates the transformation from raw aniline to the final chlorinated

scaffold.
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Figure 1: Synthetic route from m-toluidine to 2-chloro-4,7-dimethylquinoline via Knorr

cyclization and POCl₃ chlorination.[3][4][5]

Detailed Experimental Protocol
Objective: Conversion of 4,7-dimethylquinolin-2(1H)-one to 2-chloro-4,7-dimethylquinoline.

Reagents:

4,7-Dimethylquinolin-2(1H)-one (1.0 eq)
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Phosphorus Oxychloride (

) (5.0 – 10.0 eq)

Optional: Catalytic DMF (facilitates Vilsmeier-Haack intermediate formation)

Step-by-Step Methodology:

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, place 4,7-dimethylquinolin-2(1H)-one.

Addition: Carefully add

(neat) to the flask. Caution:

is corrosive and reacts violently with moisture.

Reflux: Heat the mixture to reflux (approx. 105–110°C) for 2–4 hours.

Causality: The reaction is driven by the formation of a dichlorophosphate intermediate

which acts as a leaving group, allowing chloride attack at the C2 position.

Monitoring (Self-Validating Step): Monitor via TLC (Solvent: 20% EtOAc/Hexane). The

starting lactam is often highly fluorescent and polar; the product will be less polar (higher

) and less fluorescent. Completion is defined by the total disappearance of the baseline/low-

lactam spot.

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto

crushed ice with vigorous stirring.

Critical: Maintain temperature <20°C to prevent hydrolysis of the product back to the

quinolone.

Workup: Neutralize the aqueous slurry with

or

to pH ~8. Extract with Dichloromethane (
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, 3x).

Purification: Dry organic layers over anhydrous

, filter, and concentrate. Recrystallize from ethanol or purify via silica gel flash
chromatography if necessary.

Applications in Drug Development
The 2-chloro-4,7-dimethylquinoline scaffold acts as a "privileged structure" in medicinal

chemistry due to its ability to mimic the adenine ring of ATP (in kinase inhibitors) or intercalate

DNA (in antiparasitics).

Antimalarial Research
Similar to Chloroquine, the 7-position substitution is critical for inhibiting hemozoin formation in

Plasmodium falciparum. The 2-chloro group is readily displaced by diamines (e.g., 1,4-

diaminopentane) to generate novel resistance-breaking antimalarials [3].

Kinase Inhibition
The quinoline nitrogen and the C2-substituent can form hydrogen bonds with the hinge region

of kinase enzymes. The 4,7-dimethyl pattern provides unique steric bulk that can improve

selectivity against specific kinases (e.g., EGFR, VEGFR) compared to unsubstituted quinolines

[4].

Non-Linear Optical (NLO) Materials
Recent studies indicate that derivatives of 2-chloro-4,7-dimethylquinoline serve as

precursors for triazino-quinoline structures, which exhibit significant non-linear optical

properties suitable for OLED technology [5].[6]

Safety & Handling
Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[5] 2A). It may be harmful if

swallowed.[5]

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C2-Cl bond

is relatively stable but can hydrolyze under prolonged exposure to acidic moisture.
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Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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